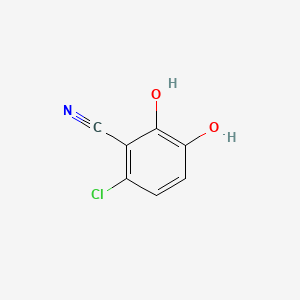

6-Chloro-2,3-dihydroxybenzonitrile

CAS No.: 117654-16-7

Cat. No.: VC19155682

Molecular Formula: C7H4ClNO2

Molecular Weight: 169.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117654-16-7 |

|---|---|

| Molecular Formula | C7H4ClNO2 |

| Molecular Weight | 169.56 g/mol |

| IUPAC Name | 6-chloro-2,3-dihydroxybenzonitrile |

| Standard InChI | InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H |

| Standard InChI Key | KGZZFGYAABNXML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1O)O)C#N)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Chloro-2,3-dihydroxybenzonitrile belongs to the benzonitrile family, characterized by a benzene ring fused to a nitrile group. The chlorine atom at the 6-position and hydroxyl groups at the 2- and 3-positions create a polar, planar structure. Computational studies predict a dipole moment of approximately 4.2 D due to electron-withdrawing effects from the nitrile and chlorine groups .

Physical Properties

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.565 g/mol | |

| Density | 1.6 g/cm³ | |

| Boiling Point | 345.9°C at 760 mmHg | |

| Flash Point | 163°C | |

| Vapor Pressure | mmHg | |

| LogP (Octanol-Water) | 1.62 | |

| Refractive Index | 1.663 |

The compound’s low vapor pressure ( mmHg at 25°C) suggests limited volatility, while its moderate LogP value (1.62) indicates balanced lipophilicity and hydrophilicity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 6-chloro-2,3-dihydroxybenzonitrile are documented, analogous pathways for dihydroxybenzonitriles provide plausible methods:

-

Chlorination of 2,3-Dihydroxybenzonitrile:

Electrophilic chlorination using or in the presence of Lewis acids (e.g., ) could introduce the chlorine atom at the 6-position. Reaction conditions may involve toluene or dichloromethane at 60–80°C . -

Cyano Group Introduction:

Starting from 6-chloro-2,3-dihydroxybenzaldehyde, a nucleophilic substitution with cyanide ions () under acidic conditions could yield the nitrile group. This method mirrors the synthesis of 2,5-dihydroxybenzonitrile, which employs dimethylformamide (DMF) and aluminum bromide () .

Industrial Scalability

Industrial production would require optimizing catalytic systems to enhance yield. For example, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) could act as dual solvents and catalysts, reducing energy consumption.

Comparative Analysis with Structural Analogs

2,3-Dihydroxybenzonitrile (CAS 67984-81-0)

The unchlorinated analog lacks the 6-chloro substituent, resulting in a lower molecular weight (135.12 g/mol) and boiling point (305.2°C) . Its LogP (1.79) is slightly higher, suggesting increased lipophilicity despite the absence of chlorine .

5-Chloro-2-hydroxybenzonitrile (CAS 13589-72-5)

This mono-hydroxyl analog exhibits cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values in the micromolar range. The absence of the 3-hydroxyl group may reduce metal-chelating capacity compared to 6-chloro-2,3-dihydroxybenzonitrile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume